![molecular formula C20H22N4O7S B2582955 4-(二甲基氨磺酰基)-N-[5-(3,4,5-三甲氧基苯基)-1,3,4-恶二唑-2-基]苯甲酰胺 CAS No. 533870-76-7](/img/structure/B2582955.png)
4-(二甲基氨磺酰基)-N-[5-(3,4,5-三甲氧基苯基)-1,3,4-恶二唑-2-基]苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “4-(dimethylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide” is a chemical compound. Unfortunately, there is not much specific information available about this compound .
Synthesis Analysis
The synthesis of similar compounds involves various chemical reactions. For instance, the preparation of 3,4,5-trimethoxybenzaldehyde, an important pharmaceutical chemical intermediate, involves taking 1,2,3-trimethoxybenzene as the raw material, subjecting the material to substitution reaction and oxidation reaction, and conducting treatment, thus obtaining a 3,4,5-trimethoxybenzaldehyde crystal .科学研究应用
抗癌评价
相关化合物的显着应用之一涉及它们的合成和抗癌活性的评估。Ravinaik 等人(2021 年)的一项研究描述了设计、合成和评估一系列取代的苯甲酰胺,包括与所讨论化合物相似的结构,以针对各种癌细胞系(如 MCF-7(乳腺癌)、A549(肺癌)、Colo-205(结肠癌)和 A2780(卵巢癌))的抗癌活性。这些化合物表现出中等至极好的抗癌活性,一些衍生物显示出比参考药物依托泊苷更高的活性,突出了它们作为癌症治疗中治疗剂的潜力 Ravinaik, B., Rao, M. V., Rao, P. P., Ramachandran, D., & Reddy, D. (2021). 俄罗斯有机化学杂志.
材料科学:聚合物合成
含 1,3,4-恶二唑单元的化合物另一个应用领域是材料科学,特别是在聚合物的合成中。Sava 等人(2003 年)合成了新的含 1,3,4-恶二唑或苯腈单元的芳族聚酰胺,它们表现出良好的热稳定性,并且易于加工成薄膜。由于具有良好的机械和热性能,这些聚合物可用于电子产品和具有特定光学性能的材料中 Sava, I., Iosip, M., Brumǎ, M., Hamciuc, C., Robison, J., Okrasa, L., & Pakula, T. (2003). 欧洲聚合物杂志.
抗菌和抗增殖活性
还探索了含有 1,3,4-恶二唑部分的化合物的抗菌和抗增殖活性。Al-Wahaibi 等人(2021 年)对源自 5-(3,4-二甲氧基苯基)-1,3,4-恶二唑-2(3H)-硫酮的 N-曼尼希碱基进行的研究表明,对各种病原菌和真菌具有显着的体外抑制活性。此外,一些衍生物对几种癌细胞系显示出有希望的抗增殖活性,表明它们有可能作为开发新的抗菌和抗癌剂的先导 Al-Wahaibi, L. H., Mohamed, A. A., Tawfik, S. S., Hassan, H. M., & El-Emam, A. (2021). 分子.
作用机制
Target of Action
The primary target of 4-(dimethylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is the microtubules in cells . Microtubules are a component of the cell’s cytoskeleton and play an integral role in many cellular processes, including mitosis, or cell division .
Mode of Action
4-(dimethylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide interacts with its targets, the microtubules, by binding to the colchicine binding site (CBS) of the αβ-tubulin dimer, a component of microtubules . This interaction destabilizes the microtubules, disrupting their dynamics .
Biochemical Pathways
The disruption of microtubule dynamics by 4-(dimethylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide affects the mitotic spindle formation during cell division . This disruption can lead to mitotic arrest of rapidly dividing cells, such as cancer cells, and ultimately to apoptosis, or programmed cell death .
Result of Action
The molecular and cellular effects of 4-(dimethylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide’s action include the destabilization of microtubules, disruption of cell division, and induction of apoptosis . These effects can result in the death of rapidly dividing cells, such as cancer cells .
生化分析
Biochemical Properties
4-(dimethylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with microtubules, which are essential components of the cytoskeleton involved in cell division and intracellular transport . The trimethoxyphenyl group in the compound is known to bind to the colchicine binding site on tubulin, leading to microtubule destabilization . This interaction inhibits the polymerization of tubulin, thereby affecting cell division and other microtubule-dependent processes.
Cellular Effects
The cellular effects of 4-(dimethylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide are profound, particularly in cancer cells. This compound has been observed to induce mitotic arrest by disrupting microtubule dynamics, leading to apoptosis in rapidly dividing cells . Additionally, it influences cell signaling pathways by inhibiting the activity of enzymes involved in cell cycle regulation. The compound’s impact on gene expression includes the downregulation of oncogenes and the upregulation of tumor suppressor genes, contributing to its potential as an anticancer agent .
Molecular Mechanism
At the molecular level, 4-(dimethylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide exerts its effects through specific binding interactions with tubulin. The compound binds to the colchicine binding site on the αβ-tubulin dimer, leading to the destabilization of microtubules . This binding interaction is facilitated by the hydrophobic interactions between the trimethoxyphenyl group and the colchicine binding site. The disruption of microtubule dynamics results in mitotic arrest and subsequent apoptosis of cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(dimethylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide have been studied over time to assess its stability and long-term impact on cellular function. The compound has demonstrated stability under various experimental conditions, maintaining its activity over extended periods . Long-term studies have shown that continuous exposure to the compound leads to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 4-(dimethylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
4-(dimethylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is involved in metabolic pathways that include its biotransformation and elimination. The compound undergoes phase I and phase II metabolic reactions, including oxidation and conjugation, to form metabolites that are more water-soluble and can be excreted from the body . Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, affecting its pharmacokinetics and bioavailability .
Transport and Distribution
Within cells and tissues, 4-(dimethylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is transported and distributed through interactions with specific transporters and binding proteins . The compound’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes and accumulate in target tissues . This property is essential for its therapeutic action, as it ensures adequate concentrations of the compound at the site of action.
Subcellular Localization
The subcellular localization of 4-(dimethylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is primarily within the cytoplasm, where it interacts with microtubules . The compound’s localization is facilitated by its ability to bind to tubulin and disrupt microtubule dynamics. This subcellular targeting is crucial for its mechanism of action, as it allows the compound to effectively inhibit cell division and induce apoptosis in cancer cells .
属性
IUPAC Name |
4-(dimethylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O7S/c1-24(2)32(26,27)14-8-6-12(7-9-14)18(25)21-20-23-22-19(31-20)13-10-15(28-3)17(30-5)16(11-13)29-4/h6-11H,1-5H3,(H,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMSBRNSYMMORA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

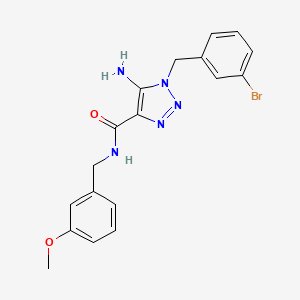
![N-[2-(4-chlorophenyl)ethyl]-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2582875.png)
![2-[1-(1,1-Dioxido-1,2-benzisothiazol-3-YL)hydrazino]ethanol](/img/structure/B2582876.png)
![4-cyano-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2582877.png)
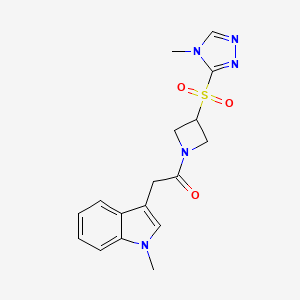

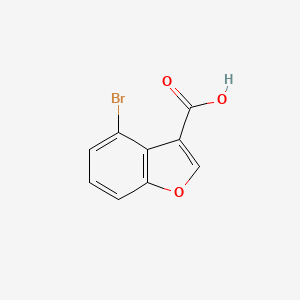

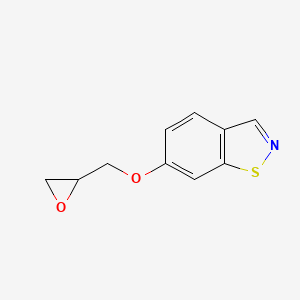
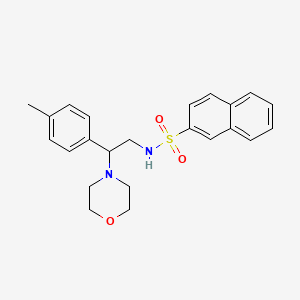
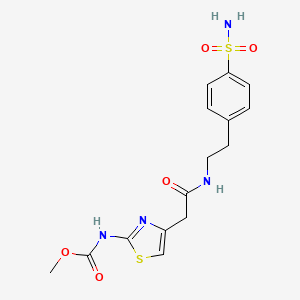
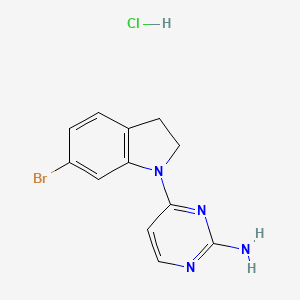
![6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B2582895.png)
